4-Acetyl-4'-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl
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Overview
Description
4-Acetyl-4’-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetyl group and a hexafluoropropoxy group attached to a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-4’-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl typically involves the reaction of 4’-hydroxyacetophenone with phenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The hexafluoropropoxy group can be introduced through a subsequent reaction with hexafluoropropanol in the presence of a suitable activating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Purification methods such as crystallization from ethanol or acetone and distillation under reduced pressure are commonly employed .
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-4’-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hexafluoropropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Carboxy-4’-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl.
Reduction: 4-(1-Hydroxyethyl)-4’-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetyl-4’-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of liquid crystals and other organic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and inhibition.
Mechanism of Action
The mechanism by which 4-Acetyl-4’-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetyl group can form covalent bonds with active site residues, leading to enzyme inhibition. The hexafluoropropoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
4-Acetylbiphenyl: Lacks the hexafluoropropoxy group, making it less lipophilic and reactive.
4’-Methoxyacetophenone: Contains a methoxy group instead of the hexafluoropropoxy group, resulting in different reactivity and applications.
4-Biphenylcarboxylic acid: Similar biphenyl structure but with a carboxylic acid group instead of an acetyl group.
Uniqueness: 4-Acetyl-4’-(1,1,2,3,3,3-hexafluoropropoxy)biphenyl is unique due to the presence of the hexafluoropropoxy group, which imparts distinct chemical and physical properties. This makes it more suitable for specific applications in materials science and medicinal chemistry compared to its analogs .
Properties
IUPAC Name |
1-[4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6O2/c1-10(24)11-2-4-12(5-3-11)13-6-8-14(9-7-13)25-17(22,23)15(18)16(19,20)21/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLARTBPYNNJFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC(C(C(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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